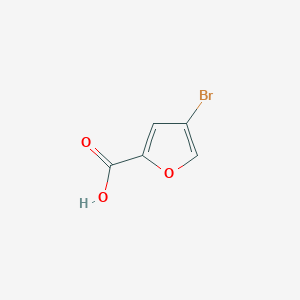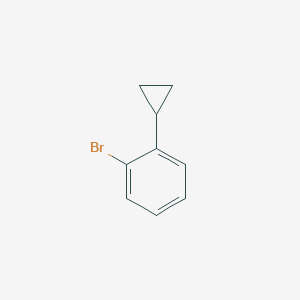
4-Bromo-2-furoic acid
概要
説明
4-Bromo-2-furoic acid, also known as 4-bromo-2-furancarboxylic acid, is an organic compound that is widely used in the synthesis of various organic compounds. It is a white crystalline solid with a molecular formula of C4H3BrO3 and a molecular weight of 196.02 g/mol. It is soluble in water and ethanol and insoluble in ether and benzene. This compound is a versatile reagent in organic synthesis, used in the synthesis of many heterocyclic compounds, pharmaceuticals, and other organic materials.
科学的研究の応用
Biomass Utilization and Renewable Alternatives
4-Bromo-2-furoic acid plays a significant role in the development of renewable chemical resources. It is involved in the catalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid, offering a sustainable alternative to petrochemical-derived p-phthalic acid. This process is crucial in the transformation of biomass into valuable industrial chemicals, particularly for the polymer industry (Zhang et al., 2017).
Synthesis of Heterocyclic Compounds
This compound is a key starting material for synthesizing a variety of heterocyclic compounds with potential antibacterial activities. These compounds, synthesized through various chemical reactions, show promise in the development of new antibacterial agents (El-Hashash et al., 2015).
Chemical Synthesis and Organic Chemistry
The compound is utilized in the selective synthesis of various furanones, which have applications in organic chemistry and pharmaceuticals. These synthetic processes are essential for creating structurally diverse molecules with potential biological activities (Bellina et al., 2001).
Complexation Studies
Studies have been conducted on the complexation of thorium(IV) with 2-furoic acid, demonstrating the significance of this compound in understanding metal-ligand interactions. This research is vital for applications in nuclear chemistry and environmental science (Bismondo et al., 2002).
Antimicrobial Activities
Research on this compound derivatives has explored their antimicrobial potential. These studies are crucial for the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Lucca Jm et al., 1986).
Biomass Valorization Derivatives
This compound is instrumental in biomass valorization, where it is used in esterification processes for producing esters employed in the flavoring, fragrance, and pharmaceutical industries. This application is part of broader efforts to develop sustainable, bio-based chemical processes (Escobar et al., 2015).
Safety and Hazards
作用機序
- 4-Bromo-2-furoic acid is a furan derivative, which belongs to the heterocyclic aromatic series. It contains a ring structure composed of one oxygen and four carbon atoms .
- While specific targets for this compound are not explicitly mentioned in the available literature, furan derivatives have been investigated for their therapeutic efficacy in various areas, including antibacterial, antifungal, and antiviral activities . Therefore, it’s likely that This compound interacts with specific cellular components or enzymes.
- However, furan derivatives have demonstrated diverse pharmacological effects, suggesting potential involvement in various cellular pathways .
Target of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
4-Bromo-2-furoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that are crucial for the formation of complex molecules. For instance, it is involved in Suzuki–Miyaura coupling reactions, where it acts as a substrate for the formation of carbon-carbon bonds . This interaction is essential for the synthesis of biaryl intermediates, which are important in the development of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that furan derivatives, including this compound, exhibit antibacterial activity by disrupting the cell wall synthesis of bacteria . This disruption leads to the inhibition of bacterial growth and proliferation, making it a potential candidate for developing new antibacterial agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, in the Suzuki–Miyaura coupling reaction, this compound undergoes oxidative addition with palladium catalysts, forming new Pd-C bonds . This reaction is crucial for the synthesis of complex organic molecules and highlights the compound’s role in facilitating chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, the compound undergoes bromination, esterification, carbonylation, and hydrolysis to form various intermediates . These metabolic pathways are essential for the compound’s biological activity and its role in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and its impact on cellular processes.
特性
IUPAC Name |
4-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYBHRYGIXHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481918 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3439-02-9 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)







